molecular formula C8H8BrN3S B13081556 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine

4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13081556
M. Wt: 258.14 g/mol
InChI Key: QRAZFPGVQHTHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative strategically functionalized with a thiophen-2-ylmethyl group at the 1-position. This structure makes it a valuable heterocyclic building block in medicinal chemistry and drug discovery research. The molecule features two key modifiable sites: the bromo substituent at the 4-position of the pyrazole ring and the primary amine at the 3-position . The bromine atom is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse aryl, heteroaryl, or alkylamine functionalities . The presence of the electron-rich thiophene ring, a common pharmacophore in bioactive molecules, may influence the compound's electronic properties and its potential to interact with biological targets. In scientific research, this compound serves as a versatile precursor for the synthesis of more complex molecules. Its core scaffold is of significant interest in the development of potential therapeutic agents. Pyrazole derivatives are extensively investigated for their diverse biological activities, including serving as kinase inhibitors . Researchers can utilize the reactive handles on this compound to construct libraries of analogs for structure-activity relationship (SAR) studies, particularly in oncology and inflammatory disease research. The mechanism of action for this specific compound is not predefined and is entirely dependent on the final molecule synthesized from it. As an intermediate, its research value lies in its contribution to creating target compounds that may act by inhibiting specific enzymes or modulating cellular signaling pathways . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

4-bromo-1-(thiophen-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C8H8BrN3S/c9-7-5-12(11-8(7)10)4-6-2-1-3-13-6/h1-3,5H,4H2,(H2,10,11)

InChI Key

QRAZFPGVQHTHNC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with thiophen-2-ylmethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced amines and other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine exhibits significant biological activities, making it a candidate for drug development in various therapeutic areas:

Anticancer Activity

Studies have shown that compounds similar to 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine can inhibit specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, derivatives of this compound have been evaluated as potential inhibitors of nucleotide pyrophosphatase/phosphodiesterase enzymes, which play roles in cancer cell metabolism .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating chronic inflammatory diseases. Research has indicated that the structural components of the compound facilitate interactions with biological targets involved in inflammatory responses.

Antimicrobial Activity

Preliminary studies suggest that 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine may possess antimicrobial properties. This is particularly relevant in the context of developing new antibiotics amid rising antibiotic resistance.

Synthesis and Derivatives

The synthesis of 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves multi-step reactions, including bromination and coupling reactions. Common reagents used include potassium permanganate for oxidation and palladium catalysts for coupling reactions. The synthesis pathway can be summarized as follows:

StepReaction TypeReagents Used
1BrominationBromine
2CouplingPalladium catalyst
3ReductionLithium aluminum hydride

Case Studies

Several case studies have documented the efficacy of compounds related to 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amines in various biological assays:

Case Study 1: Anticancer Screening

In a study screening multiple derivatives as potential inhibitors of human nucleotide pyrophosphatase/phosphodiesterase enzymes, several compounds exhibited IC50 values indicating potent activity against cancer cell lines .

Case Study 2: Anti-inflammatory Effects

A recent investigation into anti-inflammatory agents highlighted the potential of this compound to reduce levels of TNF-alpha and IL-6 in vitro, suggesting its application in treating autoimmune conditions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Pyrazole Amines

Compound Name Substituent at N1 Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine Thiophen-2-ylmethyl C₈H₈BrN₃S 258.13 Hydrochloride salt tested for genotoxicity
4-Bromo-1-methyl-1H-pyrazol-3-amine Methyl C₄H₆BrN₃ 176.02 Technical grade (97% purity); no bioactivity reported
4-Bromo-3-phenyl-1H-pyrazol-5-amine Phenyl at C3 C₉H₈BrN₃ 238.09 ≥95% purity; structural isomer with C5 amine
4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine 4-Fluorophenylmethyl C₁₀H₉BrFN₃ 270.11 95% purity; fluorinated analogue
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine 3-Methylbutan-2-yl C₈H₁₄BrN₃ 232.12 No bioactivity reported; structural emphasis on branched alkyl chain
1-(4-Bromophenyl)-3-m-tolyl-1H-pyrazol-5-amine 4-Bromophenyl and m-tolyl C₁₆H₁₄BrN₃ 328.21 Dual aromatic substitution; higher molecular weight

Key Observations:

Substituent Effects on Properties: Thiophene vs.

Other analogues lack reported bioactivity, highlighting a gap in comparative pharmacological studies.

Synthetic Accessibility :

  • Methyl- and phenyl-substituted derivatives are more commonly synthesized (e.g., via bromination of acetyl precursors and nucleophilic substitution) .
  • Branched alkyl or fluorinated substituents require specialized reagents (e.g., N-bromosuccinimide, fluorinated benzyl halides) .

Biological Activity

4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation in drug discovery.

Chemical Structure and Properties

The molecular formula of 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is C9H10BrN3SC_9H_10BrN_3S with a molecular weight of 272.16 g/mol. The presence of bromine and thiophene moieties may contribute to its biological activity through mechanisms such as enzyme inhibition or receptor modulation.

Mechanisms of Biological Activity

Research indicates that compounds containing pyrazole and thiophene rings exhibit diverse biological activities, including:

  • Antiviral Activity : Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Antimicrobial Properties : Compounds similar to 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine have demonstrated activity against various bacterial strains, suggesting potential use as antibiotics.
  • Anticancer Effects : Preliminary studies indicate that pyrazole derivatives can inhibit tumor cell proliferation, possibly through apoptosis induction or cell cycle arrest.

Biological Activity Data

A summary of biological activity data for 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine and related compounds is presented below:

Compound NameActivity TypeTargetIC50 (µM)Reference
4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amineAntiviralHIV Reverse Transcriptase50.0
Similar Pyrazole DerivativeAntimicrobialE. coli25.0
Thiophene-Pyrazole HybridAnticancerHeLa Cells30.0

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of pyrazole derivatives revealed that 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine exhibited significant inhibition of HIV reverse transcriptase, with an IC50 value of 50 µM, indicating its potential as a lead compound for antiviral drug development .

Case Study 2: Antimicrobial Efficacy

In antimicrobial testing, a related pyrazole derivative demonstrated effective inhibition against E. coli with an IC50 value of 25 µM. This suggests that modifications in the structure can enhance antibacterial properties, which could be explored further in the context of drug formulation .

Case Study 3: Anticancer Potential

Research on thiophene-linked pyrazoles indicated that certain compounds showed promising anticancer activity against HeLa cells, with IC50 values around 30 µM. This highlights the potential for developing new anticancer agents based on the pyrazole scaffold .

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